molecular formula C8HF17KO3S+ B128484 Potassium perfluorooctanesulfonate CAS No. 2795-39-3

Potassium perfluorooctanesulfonate

Cat. No. B128484
CAS RN: 2795-39-3
M. Wt: 539.23 g/mol
InChI Key: WFRUBUQWJYMMRQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A molecular dynamics simulation study was conducted to understand the transformation of a mixture containing oil, water, and PFOSK from a “disordered” state to an “aggregated” state . The PFOS− molecules spontaneously migrated to the interface between the oil and water phases during the simulation .


Molecular Structure Analysis

The molecular formula of PFOSK is C8HF17KO3S . The hydrophilic sulfonate groups were oriented toward the water phase, while the lipophilic fluorocarbon chains were oriented toward the oil phase . PFOS− and K+ ions predominantly accumulated at the oil–water interface, with some K+ ions dispersed within the solution .


Chemical Reactions Analysis

During the molecular dynamics simulation, PFOS− formed a stable monomolecular film at the interface, creating a distinct “transition region” with a specific thickness . Self-assembled micelles composed of PFOS− facilitated efficient migration of oil molecules within the system, displaying robust migration abilities .


Physical And Chemical Properties Analysis

PFOSK is known for its extreme stability and resistance to water and heat. More detailed physical and chemical properties can be found in the PubChem database .

Scientific Research Applications

Comprehensive Analysis of Potassium Perfluorooctanesulfonate Applications

Potassium perfluorooctanesulfonate, also known as perfluorooctanesulfonic acid potassium salt, is a compound with a wide range of applications in scientific research due to its unique properties. Below is a detailed analysis of its applications across various fields.

Oil/Water Interface Study: In the field of chemical engineering , potassium perfluorooctanesulfonate is used to study the behavior of oil and water mixtures. Molecular dynamics simulations have shown that the compound forms a stable monomolecular film at the oil/water interface, which is crucial for understanding the kinetics of oil recovery and pollutant dispersion .

Environmental Impact Assessment: Due to its persistence and potential environmental impact, this compound is studied extensively in environmental science . Researchers assess its accumulation in ecosystems and its long-term effects on wildlife and human health .

Fracturing Fluid Component: In petroleum engineering , potassium perfluorooctanesulfonate is used in fracturing fluids. It aids in the creation of artificial fractures in rock formations, improving the extraction efficiency of oil and gas .

Textile Industry Applications: In the textile industry , it serves as a stain repellent due to its hydrophobic properties. It was a key ingredient in products like Scotchgard, providing fabrics with resistance to stains and spills .

Electronic Parts Manufacturing: Potassium perfluorooctanesulfonate is utilized in the electronics industry for parts manufacturing. Its properties make it suitable for use in components that require high chemical stability and low reactivity .

Fire Fighting Foam Additive: This compound is an additive in firefighting foams , particularly those used in high-intensity fires. It helps in forming a barrier that suffocates the fire by cutting off the oxygen supply .

Medical Device Coatings: In medical research , potassium perfluorooctanesulfonate is used to coat medical devices. The coatings enhance the devices’ resistance to biological fluids and reduce the risk of infection .

Surface Treatment in Manufacturing: Lastly, in the manufacturing sector , it is applied as a surface treatment agent. It imparts materials with improved wear resistance, waterproofing, and chemical resistance, which is beneficial for products exposed to harsh conditions .

Mechanism of Action

Target of Action

Studies have shown that it can accumulate in organisms and exhibit toxic effects on plants and animals . It has been reported to affect the liver, kidney, and thyroid, leading to cancer formation .

Mode of Action

Potassium perfluorooctanesulfonate interacts with its targets, leading to various changes. For instance, an oral carcinogenicity study with perfluorooctanesulfonic acid (PFOS) in rats reveals a significantly increased incidence of hepatocellular adenomas in males and females of the highest dose group . Repeated oral exposure to PFOS or its potassium salt causes hepatotoxicity and mortality with a very steep dose-response curve in rats and primates .

Biochemical Pathways

The biochemical pathways underlying the biotransformation of potassium perfluorooctanesulfonate by different bacterial, plant, and fungal species could be subject to further study to identify the major pathways or enzymes involved . Studies of the mechanism of action of perfluorinated fatty acid derivatives showed that there was no fundamental difference in the effect between carboxylic acids and the corresponding sulfonic acids. Both groups of substances activate PPARα in mice, rats, and monkeys, accelerate fatty acid degradation, inhibit cholesterol .

Pharmacokinetics

The pharmacokinetics of potassium perfluorooctanesulfonate is nonlinear, and the half-life for elimination from the body varies between species . The average serum half-life of PFOS in humans is 5.4 years . As PFOS can cross the blood-brain barrier, its potential neurotoxicity has received growing attention .

Result of Action

The molecular and cellular effects of potassium perfluorooctanesulfonate’s action include hepatotoxicity, mortality, decreased body weights, increased liver weights, lowered serum total cholesterol, lowered triiodothyronine concentrations (without evidence of hypothyroidism), and lowered estradiol levels . Hepatocellular hypertrophy and lipid vacuolation were present at term in the high dose group .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium perfluorooctanesulfonate. It is characterized by a moderate solubility (an increase in salt content of a solution decreases its solubility) and is non-volatile . In the environment, PFOS is found in solution or adsorbed onto particles .

Safety and Hazards

PFOSK is a type of perfluorinated compound, which are known to be toxic and extremely resistant to degradation . They are regularly found in the blood of animals and humans worldwide . PFOSK exposure has been associated with elevated expression of pro-inflammatory cytokines .

properties

IUPAC Name

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF17O3S.K/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRUBUQWJYMMRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17KO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037706
Record name Potassium perfluorooctanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium perfluorooctanesulfonate

CAS RN

2795-39-3
Record name Potassium perfluorooctanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002795393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium perfluorooctanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium heptadecafluorooctane-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM PERFLUOROOCTANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E617073PI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium perfluorooctanesulfonate
Reactant of Route 2
Reactant of Route 2
Potassium perfluorooctanesulfonate
Reactant of Route 3
Potassium perfluorooctanesulfonate
Reactant of Route 4
Potassium perfluorooctanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.